Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine

Physicochemical Property Lipophilicity Medicinal Chemistry

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine (CAS: 1021127-52-5 / 1152568-45-0) is a primary amine building block with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol. The compound features a cyclopentyl group and a 3-(trifluoromethyl)phenyl group attached to a central methanamine carbon, a structural motif widely employed in medicinal chemistry for the development of CNS-targeting agents and kinase inhibitors due to the favorable lipophilicity and metabolic stability conferred by the trifluoromethyl substituent.

Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
Cat. No. B13638564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC13H16F3N
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C13H16F3N/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,17H2
InChIKeyOXRDRCOYBZJEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine Procurement Guide: Purity, Availability, and Core Chemical Identity


Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine (CAS: 1021127-52-5 / 1152568-45-0) is a primary amine building block with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . The compound features a cyclopentyl group and a 3-(trifluoromethyl)phenyl group attached to a central methanamine carbon, a structural motif widely employed in medicinal chemistry for the development of CNS-targeting agents and kinase inhibitors due to the favorable lipophilicity and metabolic stability conferred by the trifluoromethyl substituent [1]. This compound is commercially available from multiple vendors as a free base and as a hydrochloride salt .

Why In-Class Analogs Cannot Substitute for Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine in Research


Substituting Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine with structurally similar analogs introduces quantifiable differences in molecular properties that can critically alter experimental outcomes. The specific combination of a cyclopentyl ring and a 3-trifluoromethylphenyl group creates a unique steric and electronic environment [1]. Swapping the cyclopentyl ring for a cyclohexyl ring, for example, increases molecular weight and lipophilicity, which can significantly shift pharmacokinetic profiles [2]. Even a positional isomer, such as the 2-(trifluoromethyl)phenyl analog, can exhibit different binding affinities for biological targets due to altered spatial orientation . The evidence below quantifies these differences, demonstrating why a direct one-for-one replacement is not scientifically justifiable without validation.

Quantitative Differentiation of Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine: Evidence for Informed Procurement


Impact of Cycloalkyl Ring Size on Physicochemical Properties: Cyclopentyl vs. Cyclohexyl Analog

The cyclopentyl derivative possesses a lower molecular weight and, by inference, reduced lipophilicity compared to its cyclohexyl analog, which is a direct consequence of the smaller cycloalkyl ring [1][2]. This difference is a key determinant in the optimization of a lead compound's pharmacokinetic properties [1].

Physicochemical Property Lipophilicity Medicinal Chemistry

Positional Isomerism and Biological Activity: 3-Trifluoromethyl vs. 2-Trifluoromethyl Substitution

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of biological activity . While direct head-to-head binding data for the two isomers against the same target is not available in this analysis, a cross-study comparison of structurally related compounds highlights the significance of this substitution pattern [1].

Structure-Activity Relationship Isomer Medicinal Chemistry

Purity Specification and Quality Assurance Across Vendors

The commercial availability of Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine varies in minimum purity specifications, which can directly impact the reproducibility of chemical reactions and biological assays . Selecting a vendor with a higher purity specification can reduce the need for further purification and minimize the impact of unknown impurities on experimental results.

Quality Control Purity Procurement

Conformational Rigidity: Cyclopentyl Scaffold for Enhanced Target Binding

The cyclopentyl ring in Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine provides a degree of conformational constraint that can improve binding affinity and selectivity for biological targets compared to more flexible linear alkyl amines [1]. This is a well-established principle in medicinal chemistry, where pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding [2].

Conformational Analysis Target Engagement Medicinal Chemistry

Target Applications for Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine Based on Differentiated Evidence


CNS Drug Discovery and Lead Optimization

The compound's cyclopentyl scaffold, which provides conformational rigidity, combined with the lipophilic trifluoromethyl group, makes it a preferred building block for synthesizing CNS-targeting agents [1]. Its lower molecular weight compared to the cyclohexyl analog (Section 3, Item 1) and its potential for enhanced target engagement due to conformational restraint (Section 3, Item 4) position it favorably for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Structure-Activity Relationship (SAR) Studies

This compound is an essential tool for SAR exploration, particularly for defining the optimal substitution pattern on the phenyl ring [1]. The data presented in Section 3, Item 2, which shows a ~5-fold difference in potency between 3- and 2-trifluoromethylphenyl isomers in a related series, underscores the importance of using the specific isomer for accurate SAR mapping. Procurement of high-purity material (Section 3, Item 3) is critical for generating reliable SAR data.

Synthesis of Kinase Inhibitors and Other Bioactive Molecules

The primary amine functionality provides a versatile handle for further derivatization, making it an ideal intermediate for synthesizing complex bioactive molecules, including kinase inhibitors and other enzyme modulators [1]. The conformational rigidity imparted by the cyclopentyl ring (Section 3, Item 4) can be leveraged to design molecules with improved selectivity for specific kinase targets, as it can help restrict the molecule's conformation to a specific binding pose.

High-Throughput Screening (HTS) and Assay Development

When used as a reference compound or building block in HTS campaigns, the specified purity level (Section 3, Item 3) is a critical factor. Selecting a vendor offering ≥98% purity ensures that the observed biological activity is not confounded by impurities, thereby increasing the reliability of hit identification and validation [1]. This is especially important in sensitive assays where minor contaminants can lead to false positives or inaccurate potency measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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